molecular formula C15H20N4O2S B253823 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Katalognummer B253823
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: UFEDBUFBWVYJCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry and drug discovery. This compound is known for its unique structure, which makes it an attractive molecule for the development of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development or progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile may have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, anti-cancer, and antiviral properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments is its unique structure, which makes it an attractive molecule for the development of novel therapeutic agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research involving 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of novel therapeutic agents based on the structure of this compound for the treatment of various diseases.
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
4. Exploration of the potential use of this compound in the development of diagnostic tools for certain diseases.
5. Investigation of the potential use of this compound in agriculture for crop protection and enhancement.
6. Further studies to optimize the synthesis method of this compound for increased availability in research.
Conclusion:
In conclusion, 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a promising molecule for various scientific research applications. Its unique structure, potential therapeutic applications, and biochemical and physiological effects make it an attractive compound for further investigation. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method for increased availability in research.

Synthesemethoden

The synthesis of 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 2-(4-methylpiperidin-1-yl)acetaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with sulfur to yield the final compound.

Wissenschaftliche Forschungsanwendungen

The unique structure of 6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has made it a promising molecule for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections.

Eigenschaften

Produktname

6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Molekularformel

C15H20N4O2S

Molekulargewicht

320.4 g/mol

IUPAC-Name

6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C15H20N4O2S/c1-3-12-11(8-16)14(21)18-15(17-12)22-9-13(20)19-6-4-10(2)5-7-19/h10H,3-7,9H2,1-2H3,(H,17,18,21)

InChI-Schlüssel

UFEDBUFBWVYJCR-UHFFFAOYSA-N

Isomerische SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCC(CC2)C)C#N

SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCC(CC2)C)C#N

Kanonische SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)N2CCC(CC2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.